1-(4-Nitrobenzoyl)piperazine hydrochloride
CAS No.: 202819-51-0
Cat. No.: VC2823338
Molecular Formula: C11H14ClN3O3
Molecular Weight: 271.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202819-51-0 |
---|---|
Molecular Formula | C11H14ClN3O3 |
Molecular Weight | 271.7 g/mol |
IUPAC Name | (4-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride |
Standard InChI | InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-1-3-10(4-2-9)14(16)17;/h1-4,12H,5-8H2;1H |
Standard InChI Key | OGDUQVWZTNSTAC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
1-(4-Nitrobenzoyl)piperazine hydrochloride is the hydrochloride salt of 1-(4-Nitrobenzoyl)piperazine. The parent compound consists of a piperazine ring substituted with a 4-nitrobenzoyl group, creating a molecule with specific biochemical and pharmacological properties. The hydrochloride salt formation occurs through the protonation of the nitrogen atom in the piperazine ring, resulting in enhanced solubility in aqueous solutions compared to the free base form.
Physical Characteristics
The physical properties of 1-(4-Nitrobenzoyl)piperazine hydrochloride differ from its free base counterpart due to salt formation. While the free base 1-(4-Nitrobenzoyl)piperazine has a molecular formula of C₁₁H₁₃N₃O₃, the hydrochloride salt incorporates an additional HCl molecule. This salt formation typically confers greater water solubility, which is advantageous for pharmaceutical applications and laboratory research protocols requiring aqueous dissolution.
Spectroscopic Profile
Spectroscopic analysis of 1-(4-Nitrobenzoyl)piperazine and its hydrochloride salt would reveal characteristic patterns. The presence of the nitro group in the para position of the benzoyl moiety creates distinctive absorption patterns in UV-visible spectroscopy. The compound likely exhibits conformational flexibility due to both the partial double bond character of the amide bond and restricted rotation around the piperazine ring, which would be observable through specialized spectroscopic techniques.
Synthesis Methods
Primary Synthetic Routes
The synthesis of 1-(4-Nitrobenzoyl)piperazine hydrochloride typically begins with the preparation of the free base 1-(4-Nitrobenzoyl)piperazine, followed by salt formation. One established method for synthesizing the parent compound involves the reaction of piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, typically conducted in an organic solvent like tetrahydrofuran (THF).
Reaction Component | Role | Typical Quantity |
---|---|---|
Piperazine | Nucleophile | 1.0-1.2 equivalents |
4-Nitrobenzoyl chloride | Electrophile | 1.0 equivalent |
Triethylamine | Base | 1.2-2.0 equivalents |
Tetrahydrofuran | Solvent | 10-20 mL per gram |
Reaction temperature | Parameter | 0-25°C |
Reaction time | Parameter | 2-6 hours |
Salt Formation Process
The conversion of 1-(4-Nitrobenzoyl)piperazine to its hydrochloride salt involves dissolving the free base in a suitable organic solvent, typically methanol, followed by the addition of a saturated solution of hydrogen chloride in the same solvent. This process mirrors the methodology described for similar compounds in the patent literature, where saturated hydrogen chloride methanol solutions are used to generate hydrochloride salts of piperazine derivatives.
Purification Techniques
Purification of 1-(4-Nitrobenzoyl)piperazine hydrochloride typically involves filtration of the precipitated salt, washing with cold solvent to remove impurities, and drying under controlled conditions. Recrystallization from appropriate solvents or solvent combinations may be employed to enhance purity. The choice of purification method would depend on the specific impurity profile and desired quality standards for the intended application.
Biochemical Properties
Molecular Interactions
The biochemical activity of 1-(4-Nitrobenzoyl)piperazine hydrochloride is expected to be influenced by its structural features, particularly the piperazine ring and the 4-nitrobenzoyl group. The piperazine scaffold appears in numerous bioactive compounds and pharmaceutical agents, while the nitro group introduces specific electronic properties that can influence binding interactions with biological targets.
Enzyme Interaction Profile
Based on structural similarities with related compounds, 1-(4-Nitrobenzoyl)piperazine hydrochloride may interact with various enzymes. The parent compound has been observed to interact with acetylcholinesterase and gamma-aminobutyric acid (GABA) receptors, suggesting potential neuroactive properties. The hydrochloride salt formation could modify these interactions by altering the compound's solubility and distribution characteristics in biological systems.
Cellular Activity Spectrum
The effects of 1-(4-Nitrobenzoyl)piperazine derivatives on cellular processes are diverse and potentially significant. These compounds may influence cell signaling pathways, gene expression patterns, and metabolic functions. The specific cellular effects of the hydrochloride salt would need further investigation to determine how salt formation modifies the biological activity profile compared to the free base.
Analytical Methods and Characterization
Identification Techniques
Identification and characterization of 1-(4-Nitrobenzoyl)piperazine hydrochloride can be accomplished through various analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography. Each technique provides specific information about the compound's structure, purity, and identity.
Analytical Method | Information Provided | Key Parameters |
---|---|---|
¹H NMR | Proton environments, conformational analysis | Chemical shifts, coupling constants |
¹³C NMR | Carbon skeleton structure | Chemical shifts, carbon types |
Mass Spectrometry | Molecular weight, fragmentation pattern | m/z values, fragment ions |
IR Spectroscopy | Functional group identification | Characteristic absorption bands |
X-ray Crystallography | Solid-state structure, crystal packing | Bond lengths, angles, crystal system |
Stability Considerations
The stability profile of 1-(4-Nitrobenzoyl)piperazine hydrochloride under various storage and handling conditions is critical for both research applications and potential pharmaceutical development. Factors affecting stability include temperature, humidity, light exposure, and solution pH. Understanding these parameters enables the establishment of appropriate storage conditions and shelf-life expectations.
Comparative Analysis
Structural Analogues
1-(4-Nitrobenzoyl)piperazine hydrochloride belongs to a family of piperazine derivatives with various substituents. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and potential applications.
Compound | Structural Difference from 1-(4-Nitrobenzoyl)piperazine HCl | Notable Properties |
---|---|---|
1-(4-Aminobenzoyl)piperazine HCl | Amino group instead of nitro group | Different electronic properties, potential for further derivatization |
1-(4-Fluorobenzoyl)piperazine HCl | Fluoro substituent instead of nitro group | Altered lipophilicity and hydrogen bonding capacity |
1-(Benzoyl)piperazine HCl | No substituent on the benzoyl group | Serves as a reference point for electronic effects |
1-Methyl-4-(4-piperidinyl)piperazine HCl | Different core structure | Different biological activity profile |
Pharmacological Distinction
The pharmacological properties of 1-(4-Nitrobenzoyl)piperazine hydrochloride would be expected to differ from related compounds due to its unique structural features. The presence of the nitro group introduces specific electronic properties that can influence binding interactions with biological targets. The hydrochloride salt formation enhances water solubility, potentially affecting bioavailability and pharmacokinetic properties compared to the free base form.
Chemical Reactivity Profile
The chemical reactivity of 1-(4-Nitrobenzoyl)piperazine hydrochloride is characterized by several potential transformation pathways. The nitro group can undergo reduction to form an amino group, creating opportunities for further chemical modifications. The piperazine ring contains a secondary amine that can participate in various reactions, including alkylation and acylation, although this reactivity is modified in the hydrochloride salt form due to protonation.
Research Applications
Bioorthogonal Chemistry Applications
The nitro group in 1-(4-Nitrobenzoyl)piperazine hydrochloride offers potential applications in bioorthogonal chemistry. This functional group can undergo selective reactions that are compatible with biological systems, making it valuable for labeling and imaging applications. The compound's reactivity with [18F]F− suggests potential applications in the development of 18F-labeled compounds for Positron Emission Tomography (PET) imaging.
Pharmaceutical Research Considerations
In pharmaceutical research, 1-(4-Nitrobenzoyl)piperazine hydrochloride may serve as a lead compound or intermediate in drug discovery programs. The piperazine scaffold appears in numerous approved drugs and clinical candidates, highlighting its relevance to medicinal chemistry. Investigation of the compound's specific biological activities would be necessary to determine its potential therapeutic applications.
Future Research Directions
Structure-Activity Relationship Studies
Future research on 1-(4-Nitrobenzoyl)piperazine hydrochloride could focus on developing a comprehensive understanding of structure-activity relationships. Systematic modification of the nitrobenzoyl group and the piperazine ring could generate a library of analogues with potentially diverse biological activities. These studies would provide insights into the structural requirements for specific biological activities.
Biological Activity Exploration
Comprehensive exploration of the biological activity profile of 1-(4-Nitrobenzoyl)piperazine hydrochloride represents an important direction for future research. Screening against various biological targets, including enzymes, receptors, and cellular pathways, would provide insights into potential therapeutic applications. Studies comparing the hydrochloride salt with the free base form could reveal the impact of salt formation on biological activity.
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